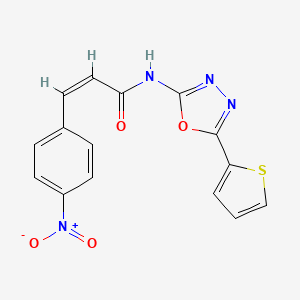

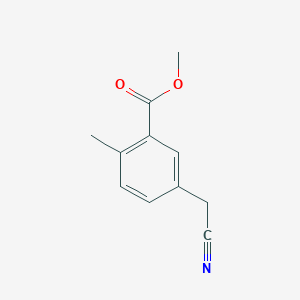

![molecular formula C18H21N3O4S B2636767 乙酸乙酯 6-甲基-4-[2-[(4-甲基苯基)甲基氨基]-2-氧代乙基]硫醚基-2-氧代-1H-嘧啶-5-羧酸酯 CAS No. 900002-71-3](/img/structure/B2636767.png)

乙酸乙酯 6-甲基-4-[2-[(4-甲基苯基)甲基氨基]-2-氧代乙基]硫醚基-2-氧代-1H-嘧啶-5-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “ethyl 6-methyl-4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of similar compounds involves a series of steps. For instance, in the synthesis of triazole-pyrimidine-based compounds, they were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of similar compounds was established by FTIR, HRESIMS, 1D and 2D NMR . The dihydropyrimidine ring adopts a screw-boat conformation .

Chemical Reactions Analysis

The synthesis of similar compounds involves a series of chemical reactions. For instance, in a round bottom flask, piperazine was added to a solution of the compound and potassium carbonate in CHCl3 at room temperature .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using various techniques. The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .

科学研究应用

合成与结构分析

- 4-硫代嘧啶的衍生物,包括 4-甲基-2-苯基-6-硫代嘧啶-5-羧酸乙酯,已通过 NMR、IR、质谱和 X 射线衍射等技术合成并进行结构表征。这些化合物根据嘧啶环 5 位上的取代基表现出不同的氢键相互作用和晶体结构 (Stolarczyk 等,2018)。

生物活性2. 衍生自 4-甲基-2-苯基-6-硫代嘧啶-5-羧酸乙酯的化合物对几种癌细胞系表现出不同的细胞毒活性,提供了它们作为抗癌剂的潜力的见解。特别是,化合物对 HeLa 和 K562 细胞系表现出弱活性,对 CFPAC 和 HUVEC 细胞系无毒性 (Stolarczyk 等,2018)。

化学反应和性质3. 6-芳基-4-氧代-4,6-二氢-1(12)(13)H-嘧啶并[2',1':4,5][1,3,5]三嗪并[1,2-a]-苯并咪唑-3-羧酸乙酯已被合成,展示了嘧啶环环化的多功能性。这些化合物表现出互变异构,并以溶液中各种形式的动态平衡存在 (Dolzhenko 等,2006)。

在无溶剂条件下,使用环保且高效的催化剂三乙基铵硫酸盐 [Et3NH][HSO4],实现了新型铬酮-嘧啶偶联衍生物的合成。这些化合物,包括 4-(6-取代-4-氧代-4H-色满-3-基)-6-甲基-2-硫代氧代-1,2,3,4-四氢嘧啶-5-羧酸乙酯的衍生物,表现出各种生物活性,如抗真菌和抗菌特性 (Nikalje 等,2017)。

4-氯甲基-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸乙酯与硫酚盐的反应通过环扩展和/或亲核取代产生产物。该研究强调了反应介质的碱性-亲核性对反应途径的影响 (Fesenko 等,2010)。

属性

IUPAC Name |

ethyl 6-methyl-4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-4-25-17(23)15-12(3)20-18(24)21-16(15)26-10-14(22)19-9-13-7-5-11(2)6-8-13/h5-8H,4,9-10H2,1-3H3,(H,19,22)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODBMLMABUXPJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NCC2=CC=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-methyl-4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

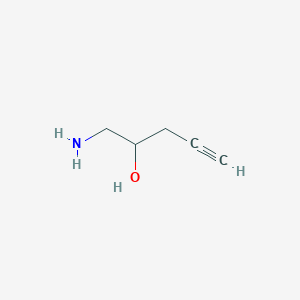

![Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2636684.png)

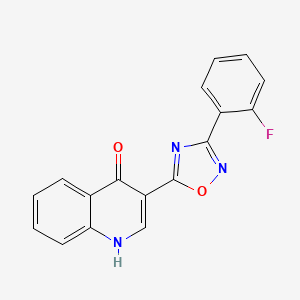

![4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2636685.png)

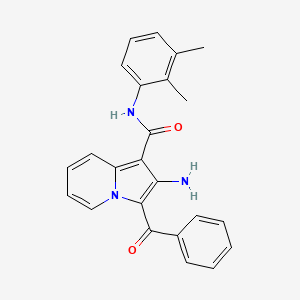

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2636686.png)

![N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide](/img/structure/B2636689.png)

![N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2636696.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2636697.png)

![[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2636699.png)

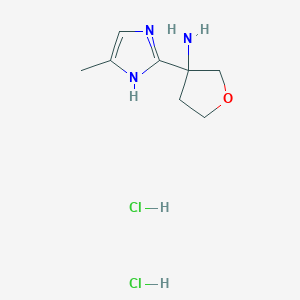

![N-[2-(1H-benzimidazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B2636700.png)